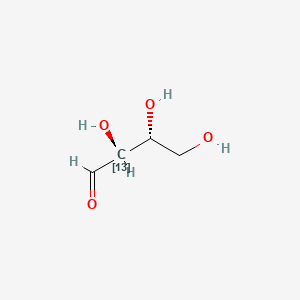
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2, also known as orotic acid-15N2 hydrate, is a nitrogen-15 labeled compound. It is an endogenous metabolite, meaning it is naturally produced within the body. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 involves the incorporation of nitrogen-15 into the orotic acid molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled precursors in the reaction. The reaction conditions typically involve controlled temperature and pH to ensure the incorporation of the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of specialized equipment to maintain the required reaction conditions and to handle the isotopically labeled materials safely .
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield more reduced forms of the compound .
Scientific Research Applications
2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of nitrogen in various biochemical pathways.
Biology: Helps in studying the metabolic pathways and the role of nitrogen in cellular processes.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs labeled with nitrogen-15.
Industry: Employed in the development of new drugs and in quality control processes to ensure the purity and consistency of products
Mechanism of Action
The mechanism of action of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 involves its incorporation into metabolic pathways where nitrogen is a key component. The nitrogen-15 label allows researchers to track its movement and transformation within the body. This helps in understanding the molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Orotic acid hydrate: The non-labeled form of the compound.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: Another pyrimidine derivative with similar structural features
Uniqueness
The uniqueness of 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate-15N2 lies in its nitrogen-15 labeling, which provides a distinct advantage in metabolic studies. This labeling allows for precise tracking and quantification, making it a valuable tool in research .
Properties
Molecular Formula |
C5H6N2O5 |
|---|---|
Molecular Weight |
176.10 g/mol |
IUPAC Name |
2,4-dioxo-(1,3-15N2)1H-pyrimidine-6-carboxylic acid;hydrate |
InChI |
InChI=1S/C5H4N2O4.H2O/c8-3-1-2(4(9)10)6-5(11)7-3;/h1H,(H,9,10)(H2,6,7,8,11);1H2/i6+1,7+1; |
InChI Key |
YXUZGLGRBBHYFZ-IMLYFJCCSA-N |
Isomeric SMILES |
C1=C([15NH]C(=O)[15NH]C1=O)C(=O)O.O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(aminomethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12400124.png)








